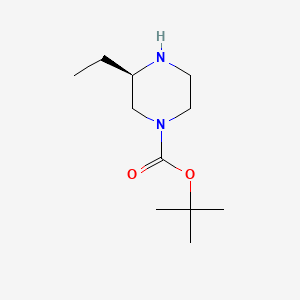

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-tert-butyl 3-ethylpiperazine-1-carboxylate” is a chemical compound that incorporates heterocyclic moieties into its structure . This compound is part of a larger class of compounds known as chalcones, which are secondary metabolites of plants . Chalcones and their derivatives are the cores of various biologically interesting compounds .

Synthesis Analysis

Chalcones, like “®-tert-butyl 3-ethylpiperazine-1-carboxylate”, are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base . Additionally, the carbonylative Heck coupling reaction, the Sonogashira isomerization coupling reaction, the continuous flow deuteration reaction, the Suzuki–Miyaura coupling reaction, and solid acid catalyst-mediated reactions are known .科学的研究の応用

Synthesis of Triazole Derivatives

Triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The ®-1-Boc-3-Ethylpiperazine can be utilized in the synthesis of triazole derivatives, which are key components in many drugs with antibacterial, antifungal, anticancer, and antiviral properties . The compound’s structure allows for binding with enzymes and receptors in biological systems, making it a valuable precursor in medicinal chemistry.

Development of PI3Kβ Inhibitors

Phosphatidylinositol-3-kinases (PI3Ks) play a critical role in cell growth and cancer progression. ®-1-Boc-3-Ethylpiperazine serves as a building block in the design of novel benzothiazole derivatives that act as selective PI3Kβ inhibitors . These inhibitors have shown promise in anti-proliferative activity, particularly against prostate cancer cell lines, highlighting the compound’s potential in cancer therapeutics.

Antimicrobial Agents

The structural flexibility of ®-1-Boc-3-Ethylpiperazine allows for its incorporation into molecules with increased antimicrobial activity. By substituting different pharmacophores into the compound’s structure, researchers can create hybrid molecules that combat multidrug-resistant pathogens . This application is crucial in addressing the growing concern of antibiotic resistance.

Kinase Inhibitor Chemistry

Kinases are enzymes that play a significant role in signaling pathways within cells. ®-1-Boc-3-Ethylpiperazine is used in the synthesis of kinase inhibitors, which can regulate these pathways and have therapeutic implications in diseases like cancer . The compound’s versatility in forming tight interactions with key residues makes it an important contributor to this field.

特性

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate | |

CAS RN |

438050-08-9 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)